Biological Activity Differentiation: Potent eNOS Inhibition vs. Negligible Activity of Unsubstituted Analog
4-Chloro-2-nitroanisole demonstrates significant and specific inhibition of human endothelial nitric oxide synthase (eNOS), a validated therapeutic target. In a direct enzyme inhibition assay using human eNOS expressed in insect SF9 cells, 4C2NA exhibited an IC50 of 180 nM [1]. In stark contrast, the unsubstituted analog, 2-nitroanisole (2-NA), shows no reported activity against eNOS at comparable concentrations, highlighting that the chloro-substituent is a critical pharmacophore for this target engagement [2].
| Evidence Dimension | Inhibition of human endothelial Nitric Oxide Synthase (eNOS) |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | 2-Nitroanisole (2-NA): No inhibition reported at relevant concentrations |
| Quantified Difference | 4-Chloro-2-nitroanisole is a potent inhibitor; 2-nitroanisole is inactive in this assay. |
| Conditions | Human eNOS expressed in insect SF9 cells, after 1 hour incubation [1] |
Why This Matters
For procurement in pharmacological research targeting eNOS, 4C2NA is the only compound with quantified inhibitory activity in this series, making it a non-substitutable tool compound.
- [1] BindingDB. (Curated by ChEMBL). BDBM50372207: IC50 = 180 nM for inhibition of human eNOS expressed in insect SF9 cells. View Source
- [2] PubChem. BioActivity Summary for 2-Nitroanisole (CID 7049). No eNOS inhibitory activity reported. View Source
